Home > Products > Screening Compounds P95306 > 3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione - 886905-91-5

3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Catalog Number: EVT-2876180
CAS Number: 886905-91-5
Molecular Formula: C23H32N6O2
Molecular Weight: 424.549
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (Linagliptin/BI 1356/ONDERO)

  • Compound Description: Linagliptin is a potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is being clinically developed for treating type 2 diabetes by increasing basal glucagon-like peptide-1 (GLP-1) levels and improving glycemic control. [, , ] Linagliptin is more effective at inhibiting DPP-4 compared to other inhibitors such as vildagliptin, sitagliptin, saxagliptin, and alogliptin. [] The primary route of elimination for Linagliptin is fecal excretion, with unchanged Linagliptin being the most abundant form in various matrices. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, were synthesized and tested for various cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. [] The compound demonstrated potent prophylactic antiarrhythmic activity. [] Additionally, its affinity for alpha(1)- and alpha(2)-adrenoreceptors was assessed. []

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8)

  • Compound Description: This compound emerged as a potent inhibitor of protein kinase CK2 with an IC50 value of 8.5 μM in vitro. [] Computer simulations and biochemical tests were employed to elucidate its binding mode and structure-activity relationships. []

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione (Linagliptin)

  • Compound Description: Linagliptin is a medication used for the treatment of type 2 diabetes. [, ] It is in a class of medications known as dipeptidyl peptidase-4 (DPP-4) inhibitors. [, ] Linagliptin works by increasing the amount of incretin hormones in the body, which are released by the intestine after meals. [, ]
  • Relevance: Linagliptin and the target compound, 3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione, both belong to the class of xanthine derivatives. [, ] They share the central purine-2,6-dione ring system. [, ] The key structural differences lie in the substituents attached to the xanthine core, particularly at the 1- and 7-positions. [, ] Linagliptin features a (4-methylquinazolin-2-yl)methyl group at the 1-position and a but-2-ynyl group at the 7-position, while the target compound has a (3-methylbutyl) group at the 7-position and a more complex substituent at the 8-position, incorporating a piperazine ring. [, ]

Properties

CAS Number

886905-91-5

Product Name

3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Molecular Formula

C23H32N6O2

Molecular Weight

424.549

InChI

InChI=1S/C23H32N6O2/c1-16(2)8-9-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-12-10-27(11-13-28)15-18-7-5-6-17(3)14-18/h5-7,14,16H,8-13,15H2,1-4H3,(H,25,30,31)

InChI Key

WIPGFAOXYYIDJT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.